![molecular formula C18H13N5O5S B2973246 Methyl 5-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate CAS No. 1203380-31-7](/img/structure/B2973246.png)
Methyl 5-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
“Methyl 5-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate” is a complex organic compound. It contains a triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-diones in the presence of triethylamine . The electrophilic and nucleophilic frontier function (FF) values, condensed to the particular atoms of molecules, can be assessed by means of the single point frontier molecular orbital (FMO) approach .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The electrophilic and nucleophilic FF values, condensed to the particular atoms of molecules, can be assessed by means of the single point frontier molecular orbital (FMO) approach .Chemical Reactions Analysis
Triazole compounds are known for their ability to undergo a variety of chemical reactions. They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors .Scientific Research Applications
Antitumor Activity
Research on structurally similar compounds, such as ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, has demonstrated significant antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, suggesting potential applications in developing new anticancer drugs (Gomha, Muhammad, & Edrees, 2017).
Antimicrobial Agents
Compounds like 6-(aryl/heteryl)-3-(5-methyl-1-phenyl-1H-4-pyrazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have shown marked inhibition of bacterial and fungal growth, which indicates their potential as antimicrobial agents (Reddy, Rao, Kumar, & Nagaraj, 2010).
Antioxidant Properties
Studies also reveal that certain heterocyclic compounds possess potent antioxidant properties, which could be beneficial in developing treatments for diseases caused by oxidative stress (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).
Chemical Synthesis and Drug Development
The ability to undergo various chemical transformations makes these compounds valuable intermediates in organic synthesis, leading to the development of new drugs and materials. For example, the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole and its derivatives highlights the versatility of these compounds in chemical synthesis (El’chaninov, Aleksandrov, & Stepanov, 2018).
Antidiabetic Applications
Compounds such as triazolo-pyridazine-6-yl-substituted piperazines have been evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition potentials, indicating their potential as anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . This interaction can lead to various changes in the biological system, depending on the specific targets involved.
Biochemical Pathways
Triazole compounds are known to affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . The downstream effects of these activities would depend on the specific targets and pathways involved.
Result of Action
Based on the known activities of triazole compounds, it can be inferred that the compound may have a wide range of effects, depending on the specific targets and pathways involved .
Safety and Hazards
Future Directions
Triazole compounds have a broad range of therapeutic applications with an ever-widening future scope across scientific disciplines . There is an ongoing race among scientists to develop novel medicines, prompting the synthesis of a great number of potential synthetic substances consistently in laboratories around the world .
properties
IUPAC Name |
methyl 5-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O5S/c1-27-17(24)15-7-5-13(28-15)10-29-18-20-19-16-8-6-14(21-22(16)18)11-3-2-4-12(9-11)23(25)26/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZYBILNTSAGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate |
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